

Larsucosterol Sodium: A Novel Epigenetic Modulator Targeting DNA Methyltransferases

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Compound of Interest

Compound Name: *Larsucosterol Sodium*

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Abstract

Larsucosterol sodium (also known as DUR-928) is an endogenous, sulfated oxysterol currently under investigation as a first-in-class epigenetic modulator.[1][2] It has garnered significant attention for its potential therapeutic applications in acute organ injuries and chronic liver diseases, most notably alcohol-associated hepatitis (AH).[3][4] The primary mechanism of action of larsucosterol is the inhibition of DNA methyltransferases (DNMTs), key enzymes responsible for DNA methylation.[1][5] By inhibiting DNMT1, DNMT3a, and DNMT3b, larsucosterol modulates the expression of genes involved in critical cellular pathways, including stress responses, cell survival, inflammation, and lipid metabolism.[5][6][7] This technical guide provides a comprehensive overview of **larsucosterol sodium**, focusing on its function as a DNMT inhibitor, and summarizes key quantitative data from clinical trials and detailed experimental protocols.

Introduction to Larsucosterol Sodium

Larsucosterol is a small molecule and a new chemical entity (NCE) that acts as an epigenetic regulator, meaning it can alter gene expression without changing the underlying DNA sequence.[1][7] DNA hypermethylation, an epigenetic modification, is associated with the pathophysiology of various diseases, including AH, where it leads to transcriptomic reprogramming and cellular dysfunction.[5][6] Studies have shown an increased expression of DNMT1 and DNMT3a in patients with severe AH.[4] Larsucosterol directly addresses this by

binding to and inhibiting the activity of DNMTs.[1][5] This inhibition is proposed to improve cell survival, reduce inflammation, and decrease lipotoxicity.[1][7]

Chemical Properties:

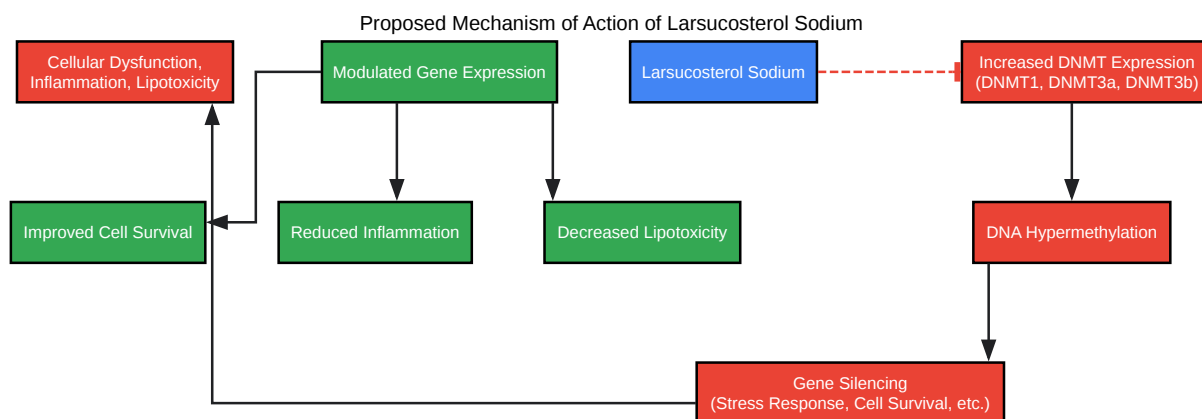
- IUPAC Name: sodium [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate.[8]
- Synonyms: DUR-928 sodium, Sodium larsucosterol.[8]
- Molecular Formula: C₂₇H₄₅NaO₅S.[8][9]
- Molecular Weight: 504.7 g/mol .[8][9]

Mechanism of Action: DNMT Inhibition

Larsucosterol functions as a pan-inhibitor of DNA methyltransferases, targeting DNMT1, DNMT3a, and DNMT3b.[3][5] In pathological states like severe alcohol-associated hepatitis, the activity of these enzymes is elevated, leading to hypermethylation of DNA.[1][4] This hypermethylation can "silence" the transcription of essential genes required for cellular repair and survival.[10]

By inhibiting DNMTs, larsucosterol prevents this gene silencing, allowing for the expression of genes involved in crucial signaling pathways.[5][10] The downstream effects include:

- Improved Cell Survival and Reduced Cell Death: Modulation of genes that regulate apoptosis and cellular stress responses.[6]
- Reduced Inflammation: Altering the expression of pro-inflammatory genes.[6]
- Decreased Lipotoxicity: Regulating genes involved in lipid biosynthesis and metabolism.[6][7]



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Caption: Proposed Mechanism of Action of **Larsucosterol Sodium**.

Quantitative Data from Clinical Trials

Larsucosterol has been evaluated in multiple clinical trials, primarily for alcohol-associated hepatitis (AH). The most significant data comes from the Phase 2b AHFIRM trial and a preceding Phase 2a study.

Table 1: Phase 2b AHFIRM Trial - Efficacy Results (90-Day Outcomes)[4][5][11]

| Outcome | Placebo (Standard of Care) | Larsucosterol 30 mg | Larsucosterol 90 mg |
|-----------------------------------|-------------------------------|-------------------------------|-------------------------------|
| Global Population | | | |
| 90-Day Mortality | 24.3% (25/103) | 14.7% (15/102) | 16.7% (17/102) |
| Mortality Reduction vs. Placebo | - | 41% (p=0.070) | 35% (p=0.126) |
| 90-Day Mortality or Transplant | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |
| U.S. Population (76% of Patients) | | | |
| 90-Day Mortality | 27.3% (21/77) | 11.0% (8/73) | 13.0% (10/77) |
| Mortality Reduction vs. Placebo | - | 57% (p=0.014) | 58% (p=0.008) |

**Table 2: Phase 2a Open-Label Trial - Key Findings[12]
[13]**

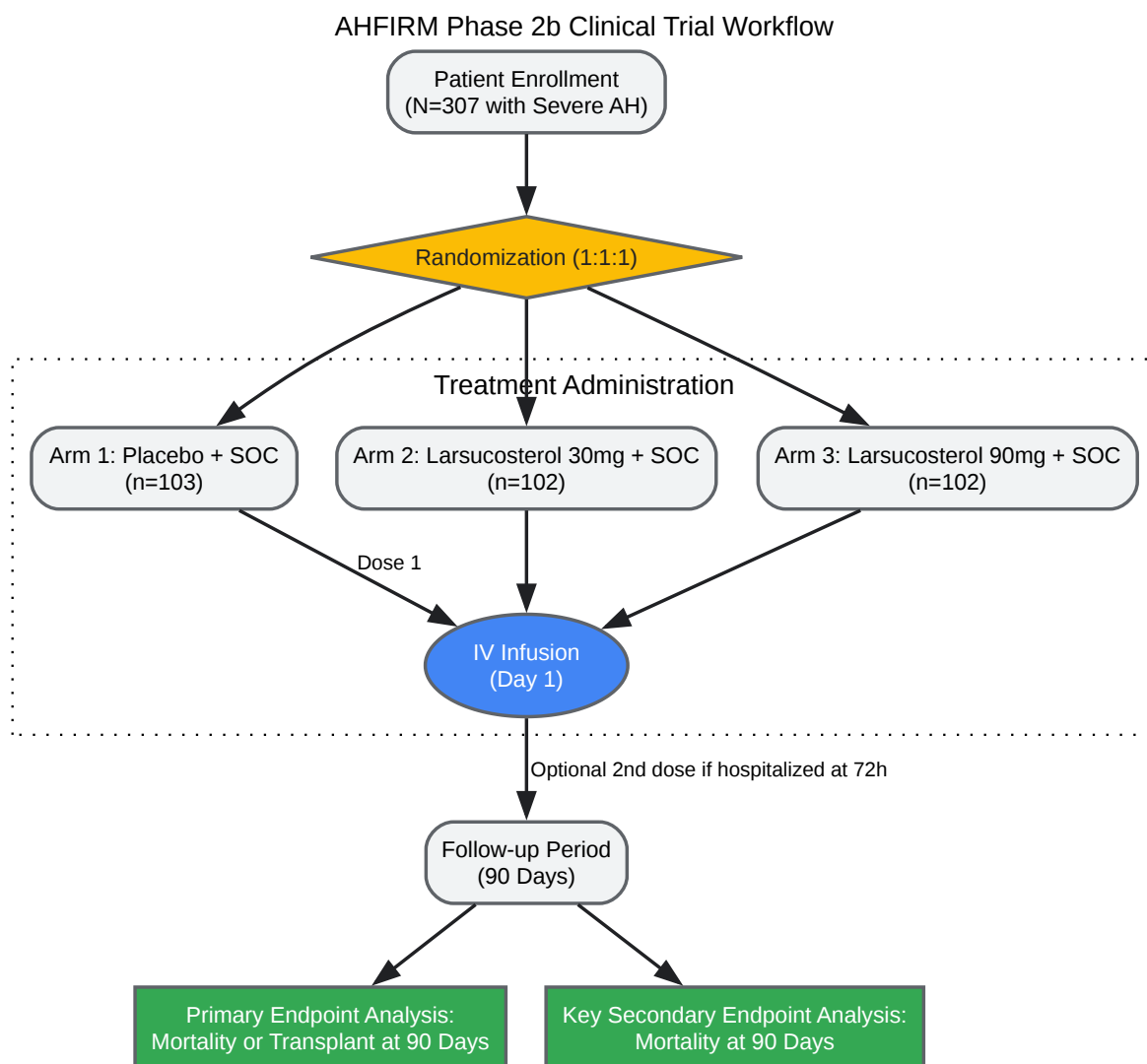
| Parameter | Result |
|-----------------------|---|
| Patient Population | 19 subjects with moderate to severe AH |
| Doses Evaluated | 30 mg, 90 mg, 150 mg (IV infusion) |
| 28-Day Survival | 100% (19/19) survived the study period |
| Lille Score at Day 7 | <0.45 in 89% of evaluable subjects (16/18), indicating treatment response |
| MELD Score | Reductions from baseline observed at Day 28 |
| Serum Total Bilirubin | Notable decline from baseline to Day 7 and Day 28 |
| Safety | Well-tolerated with no drug-related serious adverse events |

Experimental Protocols

Detailed methodologies for key clinical trials provide insight into the evaluation of larsucosterol's safety and efficacy.

Phase 2b AHFIRM Trial (NCT04563026) Protocol[4][11]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][11]
- Patient Population: 307 patients with severe alcohol-associated hepatitis (MELD score >20). [5][11]
- Randomization: Patients were assigned in a 1:1:1 ratio to one of three arms.[11]
 - Larsucosterol 30 mg + Standard of Care (SOC)
 - Larsucosterol 90 mg + Standard of Care (SOC)
 - Placebo + Standard of Care (SOC), with or without corticosteroids at the investigator's discretion.[11]
- Intervention:
 - A single intravenous (IV) infusion of larsucosterol (30 or 90 mg) or placebo was administered.[11][12]
 - A second dose was administered after 72 hours if the patient remained hospitalized.[11]
- Primary Endpoint: 90-day mortality or liver transplant rate.[5][11]
- Key Secondary Endpoint: 90-day mortality.[5][11]



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Caption: Workflow of the Phase 2b AHFIRM Clinical Trial.

Phase 2a Trial (Part of NCT01809132) Protocol[12]

- Study Design: A multicenter, open-label, dose-escalation study.[12]
- Patient Population: 19 subjects with a clinical diagnosis of moderate (MELD 11-20) or severe (MELD 21-30) AH.[12]

- Intervention:
 - Subjects received a single intravenous (IV) infusion of larsucosterol at doses of 30 mg, 90 mg, or 150 mg.[12]
 - The drug was diluted in 100 mL of sterile saline or 5% dextrose and administered over 2 hours.[12]
- Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of larsucosterol.[12]
- Efficacy Signals: Lille score at Day 7, change in MELD score and serum total bilirubin from baseline, and 28-day mortality.[12]

Future Directions and Conclusion

The clinical data, particularly from the U.S. cohort of the AHFIRM trial, provide a strong rationale for advancing larsucosterol into Phase 3 registration trials for alcohol-associated hepatitis, with 90-day mortality as a primary endpoint.[5] The FDA has granted Breakthrough Therapy designation to larsucosterol for the treatment of severe AH, highlighting its potential to address a critical unmet medical need.[1][13]

In conclusion, **larsucosterol sodium** represents a novel therapeutic approach that targets the underlying epigenetic dysregulation in diseases like AH. Its mechanism as a DNMT inhibitor allows it to modulate fundamental cellular processes involved in injury and repair. While the AHFIRM trial did not meet its primary endpoint for the global population, the compelling mortality reduction observed, especially in the U.S. subgroup, underscores its therapeutic potential and warrants further investigation.[5][11] As an epigenetic modulator, larsucosterol may also hold promise for other acute and chronic diseases characterized by similar pathological DNA hypermethylation.[6]

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